molecular formula C8H5N3 B1375750 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1159827-11-8

1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B1375750
CAS No.: 1159827-11-8
M. Wt: 143.15 g/mol
InChI Key: LHEOHLOKJZRGSR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyridine ring system with a nitrile group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Scientific Research Applications

1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the FGFR signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound disrupts these pathways, potentially halting cancer progression .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial adme properties, contributing to its bioavailability .

Result of Action

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibits the migration and invasion of these cells .

Safety and Hazards

While specific safety and hazard information for 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile is not available, general safety measures for handling similar compounds include using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

The development of 1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising prospects . These compounds could potentially be used in cancer therapy, given their potent activities against FGFR1, 2, and 3 .

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and migration . This interaction is significant as it can influence various cellular processes and has potential therapeutic applications in cancer treatment.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of FGFRs leads to the disruption of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific sites on target proteins, leading to enzyme inhibition or activation. Its interaction with FGFRs involves binding to the receptor’s active site, preventing the binding of natural ligands and subsequent receptor activation . This inhibition results in the downregulation of signaling pathways that promote cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been observed to localize to specific compartments within the cell, such as the cytoplasm and nucleus . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended site of action, thereby maximizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and dehydration steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential as a versatile building block in drug discovery highlight its importance in scientific research .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEOHLOKJZRGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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